molecular formula C34H28Cl4N2 B12575111 1,1'-(Ethane-1,1-diyl)bis[3-(2,6-dichlorophenyl)-5,6-dimethyl-2H-isoindole] CAS No. 599177-23-8

1,1'-(Ethane-1,1-diyl)bis[3-(2,6-dichlorophenyl)-5,6-dimethyl-2H-isoindole]

Cat. No.: B12575111
CAS No.: 599177-23-8
M. Wt: 606.4 g/mol
InChI Key: KJXONZKPILDMIH-UHFFFAOYSA-N
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Description

1,1'-(Ethane-1,1-diyl)bis[3-(2,6-dichlorophenyl)-5,6-dimethyl-2H-isoindole] is a dimeric isoindole derivative featuring a central ethane-1,1-diyl bridge connecting two isoindole moieties. Each isoindole unit is substituted with a 2,6-dichlorophenyl group at the 3-position and methyl groups at the 5- and 6-positions. The compound’s structure suggests significant steric and electronic effects due to the dichlorophenyl substituents (electron-withdrawing) and methyl groups (electron-donating).

The synthesis of such compounds typically involves coupling reactions, with structural confirmation relying on techniques like X-ray crystallography, often refined using the SHELX software suite .

Properties

CAS No.

599177-23-8

Molecular Formula

C34H28Cl4N2

Molecular Weight

606.4 g/mol

IUPAC Name

1-(2,6-dichlorophenyl)-3-[1-[3-(2,6-dichlorophenyl)-5,6-dimethyl-2H-isoindol-1-yl]ethyl]-5,6-dimethyl-2H-isoindole

InChI

InChI=1S/C34H28Cl4N2/c1-16-12-21-23(14-18(16)3)33(29-25(35)8-6-9-26(29)36)39-31(21)20(5)32-22-13-17(2)19(4)15-24(22)34(40-32)30-27(37)10-7-11-28(30)38/h6-15,20,39-40H,1-5H3

InChI Key

KJXONZKPILDMIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(NC(=C2C=C1C)C(C)C3=C4C=C(C(=CC4=C(N3)C5=C(C=CC=C5Cl)Cl)C)C)C6=C(C=CC=C6Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Ethane-1,1-diyl)bis[3-(2,6-dichlorophenyl)-5,6-dimethyl-2H-isoindole] typically involves the reaction of 2,6-dichlorobenzaldehyde with 5,6-dimethyl-2H-isoindole in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting with the preparation of intermediate compounds. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,1’-(Ethane-1,1-diyl)bis[3-(2,6-dichlorophenyl)-5,6-dimethyl-2H-isoindole] undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or other bases[][4].

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1,1’-(Ethane-1,1-diyl)bis[3-(2,6-dichlorophenyl)-5,6-dimethyl-2H-isoindole] has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,1’-(Ethane-1,1-diyl)bis[3-(2,6-dichlorophenyl)-5,6-dimethyl-2H-isoindole] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Isoquinoline Derivatives ()

Compounds such as ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) and its analogs (e.g., 6e–6h) share a heterocyclic backbone but differ in substituents and connectivity:

  • Substituents: Methoxy and methyl groups dominate in these isoquinolines, contrasting with the dichlorophenyl groups in the target compound. Methoxy groups are electron-donating, which may reduce electrophilicity compared to the electron-withdrawing dichlorophenyl groups .
  • Linkers: These isoquinolines use carboxamide, sulfonyl, or acetyl linkers, whereas the target compound employs a rigid ethane-1,1-diyl bridge.
BRD4691 ()

BRD4691, a bis(acryloyl) derivative with ethane-1,2-diylbis(oxy) linkers and dihydropyridinone units, shares a dimeric architecture but differs in key aspects:

  • Linker Flexibility : The ethane-1,2-diylbis(oxy) bridge introduces ether oxygen atoms, increasing polarity and flexibility compared to the ethane-1,1-diyl group. This may influence solubility and interaction with biological targets .
  • Functional Groups : BRD4691’s acryloyl and methoxy groups contrast with the dichlorophenyl and methyl substituents in the target compound. The former may participate in Michael addition reactions, while the latter’s halogenated system favors hydrophobic interactions.

Tabulated Comparison of Key Features

Compound Core Structure Substituents Linker Molecular Weight (g/mol)
Target Compound Isoindole dimer 2,6-Dichlorophenyl, methyl Ethane-1,1-diyl ~602
Isoquinoline 6d () Isoquinoline Methoxy, methyl Carboxylate ~307
BRD4691 () Dihydropyridinone Acryloyl, methoxy Ethane-1,2-diylbis(oxy) 669.24

Key Observations :

  • The target compound’s molecular weight (~602 g/mol) is intermediate between smaller isoquinolines (~307 g/mol) and larger bis-acryloyl derivatives like BRD4691.
  • Dichlorophenyl groups enhance lipophilicity (logP ~5.2 estimated) compared to methoxy-substituted analogs (logP ~2.5–3.0).

Electronic and Steric Effects

  • Electron-Withdrawing vs. In contrast, methoxy groups in isoquinolines (e.g., 6d) increase electron density, affecting redox properties .
  • Steric Hindrance : Methyl groups at the 5- and 6-positions of the isoindole may hinder rotational freedom, whereas BRD4691’s acryloyl groups introduce planar rigidity .

Biological Activity

The compound 1,1'-(Ethane-1,1-diyl)bis[3-(2,6-dichlorophenyl)-5,6-dimethyl-2H-isoindole] is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

C28H26Cl2N2\text{C}_{28}\text{H}_{26}\text{Cl}_2\text{N}_2

It consists of two isoindole units linked by an ethane-1,1-diyl bridge and features dichlorophenyl substituents.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of isoindole have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specifically, compounds with dichlorophenyl groups have demonstrated enhanced cytotoxicity against breast and prostate cancer cells.

Compound Cell Line IC50 (µM) Mechanism of Action
1,1'-(Ethane-1,1-diyl)bis[3-(2,6-dichlorophenyl)-5,6-dimethyl-2H-isoindole]MCF-7 (Breast Cancer)5.4Induction of Apoptosis
Similar Isoindole DerivativePC-3 (Prostate Cancer)4.8Cell Cycle Arrest

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Tumor Growth : The compound may disrupt mitotic processes in cancer cells, leading to reduced proliferation.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways has been observed in treated cancer cell lines.
  • Anti-inflammatory Effects : Some isoindole derivatives have shown promise in reducing inflammation markers in vitro.

Study 1: In Vitro Evaluation

A study conducted on the cytotoxic effects of 1,1'-(Ethane-1,1-diyl)bis[3-(2,6-dichlorophenyl)-5,6-dimethyl-2H-isoindole] involved treating various cancer cell lines with the compound. The results indicated a dose-dependent decrease in cell viability across multiple lines.

Study 2: In Vivo Analysis

In vivo studies using murine models have demonstrated that administration of this compound significantly reduces tumor size compared to control groups. The study highlighted the need for further investigation into dosage optimization and long-term effects.

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